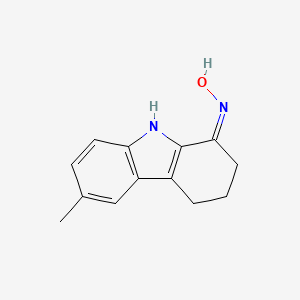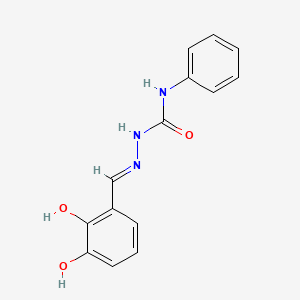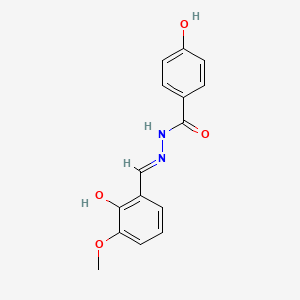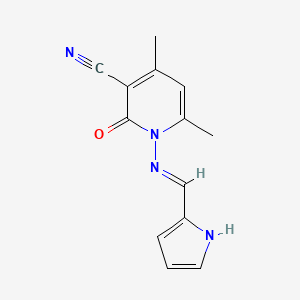
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This particular compound is a derivative of carbazole, a tricyclic aromatic compound, and features an oxime group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The general reaction can be represented as follows:
R-C(=O)-R’+NH2OH→R-C(=NOH)-R’+H2O
In this case, the ketone is 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of oximes often involves the use of nitrites and compounds containing acidic hydrogen atoms. For example, the reaction of ethyl acetoacetate with sodium nitrite in acetic acid can produce oximes. This method can be adapted for the synthesis of this compound by using the appropriate starting materials and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:
Reduction: Reduction of oximes typically yields amines. Common reducing agents include sodium metal, sodium amalgam, and hydrogenation catalysts.
Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketones or aldehydes in the presence of acids.
Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium metal, sodium amalgam, hydrogenation catalysts.
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Reduction: Primary and secondary amines.
Hydrolysis: The original ketone, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: The parent ketone compound.
Other oximes: Compounds with similar oxime functional groups but different organic side chains.
Uniqueness
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is unique due to its specific structure, which combines the carbazole core with an oxime group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODQVCCADXQRDY-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)
![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)



![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone]](/img/structure/B604711.png)

![1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B604715.png)


